molecular formula C46H50N2O4P2 B1589267 Xyl-p-phos, (R)- CAS No. 442905-33-1

Xyl-p-phos, (R)-

Cat. No. B1589267
M. Wt: 756.8 g/mol
InChI Key: JRTHAKOHBMETRC-UHFFFAOYSA-N
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Description

“Xyl-p-phos, ®-” is a chiral dipyridylphosphine ligand . It has a molecular formula of C46H50N2O4P2 . This compound plays a significant role in the field of transition metal-catalyzed asymmetric reactions .


Synthesis Analysis

The synthesis of “Xyl-p-phos, ®-” involves introducing 3,5-dimethyl groups into the four phenyl rings in P-Phos as a means to tune its electronic and steric properties . The ruthenium complex of this ligand, Ru(R-Xyl-P-Phos)(C6H6)Cl2, has been found to be a highly active, enantioselective, and air-stable catalyst for the asymmetric hydrogenation of β-ketoesters .


Molecular Structure Analysis

The structure of (S)-Xyl-P-Phos oxide has been characterized by single crystal X-ray diffraction . The molecular weight of “Xyl-p-phos, ®-” is approximately 756.848 Da .


Chemical Reactions Analysis

“Xyl-p-phos, ®-” has been utilized in the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid esters and Ir-catalyzed asymmetric hydrogenation of quinolines . It has also been used in the hydrosilylation of three pyridyl ketones .


Physical And Chemical Properties Analysis

“Xyl-p-phos, ®-” has a boiling point of 791.1±60.0 °C at 760 mmHg and a flash point of 432.2±32.9 °C . It has 6 H bond acceptors, 0 H bond donors, and 11 freely rotating bonds .

Scientific Research Applications

Application 1: Rh and Ir-catalyzed Enantioselective Hydrogenation

  • Summary of the Application : The chiral diphosphine ligand, Xyl-P16C6-Phos, was used in the Rhodium (Rh) and Iridium (Ir) catalyzed asymmetric hydrogenation of α-dehydroamino acid esters and quinolines .
  • Methods of Application : The ligand was fabricated and utilized in the Rh and Ir-catalyzed asymmetric hydrogenation. The addition of certain amounts of alkali ions (Li+, Na, or K) led to an enhancement in enantioselectivity .
  • Results or Outcomes : The hydrogenation resulted in high yields with excellent enantioselectivities (90–99% ee). Up to a 22% enhancement in enantioselectivity was achieved by the addition of certain amounts of alkali ions .

Application 2: Ru-catalyzed Asymmetric Hydrogenation of β-Ketoesters

  • Summary of the Application : The ruthenium complex of Xyl-P-Phos was found to be a highly active, enantioselective, and air-stable catalyst for the asymmetric hydrogenation of β-ketoesters .
  • Methods of Application : The ligand was synthesized and the structure of (S)-Xyl-P-Phos oxide was characterized by single crystal X-ray diffraction. The ruthenium complex of this ligand, Ru(R-Xyl-P-Phos)(C6H6)Cl 2, was used as the catalyst .
  • Results or Outcomes : The catalyst was found to be highly effective in the catalytic asymmetric hydrogenation of β-ketoesters and shows good potential for industrial applications .

Application 3: Rh and Ir-catalyzed Enantioselective Hydrogenation

  • Summary of the Application : A supramolecularly tunable chiral diphosphine ligand bearing two pyridyl-containing crown ethers, ( )or (+)-Xyl-P16C6-Phos, was fabricated and utilized in the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid esters and Ir-catalyzed asymmetric hydrogenation of quinolines .
  • Methods of Application : The ligand was fabricated and utilized in the Rh-catalyzed asymmetric hydrogenation. The addition of certain amounts of alkali ions (Li+, Na, or K) led to an enhancement in enantioselectivity .
  • Results or Outcomes : The hydrogenation resulted in high yields with excellent enantioselectivities (90–99% ee). Up to a 22% enhancement in enantioselectivity was achieved by the addition of certain amounts of alkali ions .

Application 4: Pd-catalyzed Desymmetric Hydrophosphination

  • Summary of the Application : A Pd-catalyzed desymmetric hydrophosphination of 3,3-disubstituted cyclopropenes is designed. This methodology provides direct access to chiral phosphine compounds with two vicinal carbon stereocenters in good yields with excellent diastereo- and enantioselectivities .
  • Methods of Application : The ligand was synthesized and the structure of (S)-Xyl-P-Phos oxide was characterized by single crystal X-ray diffraction. The ruthenium complex of this ligand, Ru(R-Xyl-P-Phos)(C6H6)Cl 2, was used as the catalyst .
  • Results or Outcomes : The catalyst was found to be highly effective in the catalytic asymmetric hydrogenation of β-ketoesters and shows good potential for industrial applications .

Application 5: Rh and Ir-catalyzed Enantioselective Hydrogenation

  • Summary of the Application : A supramolecularly tunable chiral diphosphine ligand bearing two pyridyl-containing crown ethers, ( )or (+)-Xyl-P16C6-Phos, was fabricated and utilized in the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid esters and Ir-catalyzed asymmetric hydrogenation of quinolines .
  • Methods of Application : The ligand was fabricated and utilized in the Rh-catalyzed asymmetric hydrogenation. The addition of certain amounts of alkali ions (Li+, Na, or K) led to an enhancement in enantioselectivity .
  • Results or Outcomes : The hydrogenation resulted in high yields with excellent enantioselectivities (90–99% ee). Up to a 22% enhancement in enantioselectivity was achieved by the addition of certain amounts of alkali ions .

Application 6: Pd-catalyzed Desymmetric Hydrophosphination

  • Summary of the Application : A Pd-catalyzed desymmetric hydrophosphination of 3,3-disubstituted cyclopropenes is designed. This methodology provides direct access to chiral phosphine compounds with two vicinal carbon stereocenters in good yields with excellent diastereo- and enantioselectivities .
  • Methods of Application : The ligand was synthesized and the structure of (S)-Xyl-P-Phos oxide was characterized by single crystal X-ray diffraction. The ruthenium complex of this ligand, Ru(R-Xyl-P-Phos)(C6H6)Cl 2, was used as the catalyst .
  • Results or Outcomes : The catalyst was found to be highly effective in the catalytic asymmetric hydrogenation of β-ketoesters and shows good potential for industrial applications .

Future Directions

The future directions for “Xyl-p-phos, ®-” could involve further exploration of its use in asymmetric transformations, given its demonstrated effectiveness in such reactions . It shows good potential for industrial applications .

properties

IUPAC Name

[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H50N2O4P2/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h13-26H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTHAKOHBMETRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H50N2O4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xyl-p-phos, (R)-

CAS RN

442905-33-1, 443347-10-2
Record name Xyl-p-phos, (R)-
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Record name Xyl-p-phos, (S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine
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Record name (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XYL-P-PHOS, (S)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name XYL-P-PHOS, (R)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
J WU, ASC CHAN - 2 Asymmetric Hydrogenation of Alkenes, Enones … - Wiley Online Library
Chiral amino acids are attractive targets for enantioselective synthesis on account of their considerable significance in the pharmaceutical industry both as nutritional supplements and …
Number of citations: 2 onlinelibrary.wiley.com
J Wu, H Chen, W Kwok, R Guo, Z Zhou… - The Journal of …, 2002 - ACS Publications
A series of chiral trans-[RuCl 2 (dipyridylphosphine)(1,2-diamine)] complexes have been synthesized and characterized by NMR and single-crystal X-ray diffraction studies. These Ru …
Number of citations: 123 pubs.acs.org
I Gergely, C Hegedüs, J Bakos… - Regio‐and Stereo …, 2007 - Wiley Online Library
This chapter contains sections titled: (S)‐2,2′‐Bis{[di(4‐methoxyphenyl)phosphinyl]oxy}‐5,5′,6,6′,7,7′, 8,8′‐octahydro‐1,1′‐binaphthyl as a ligand for rhodium‐catalyzed …
Number of citations: 3 onlinelibrary.wiley.com
S Rodriguez, B Qu, KR Fandrick… - Advanced Synthesis …, 2014 - Wiley Online Library
A series of efficient ruthenium catalysts has been developed for the asymmetric hydrogenation and transfer hydrogenation of ketones with high reactivities and selectivities. The new …
Number of citations: 40 onlinelibrary.wiley.com
L Li, Y Pan, M Lei - Catalysis Science & Technology, 2016 - pubs.rsc.org
A three-dimensional quantitative structure–selectivity relationship (3D-QSSR) model was developed to investigate the enantioselectivity in asymmetric ketone hydrogenation (AKH) …
Number of citations: 25 pubs.rsc.org
W Tang, X Zhang - Chemical Reviews, 2003 - ACS Publications
The increasing demand to produce enantiomerically pure pharmaceuticals, agrochemicals, flavors, and other fine chemicals has advanced the field of asymmetric catalytic technologies…
Number of citations: 608 pubs.acs.org
JH Xie, S Liu, XH Huo, X Cheng, HF Duan… - The Journal of …, 2005 - ACS Publications
The Ru II complexes of SDP and DPEN combined with t-BuOK in 2-propanol formed a very effective catalyst for the hydrogenation of simple aromatic ketones with high activity and …
Number of citations: 67 pubs.acs.org
SH Chan - 2013 - theses.lib.polyu.edu.hk
The dipyridinyl phosphine ligand P-Phos was proven to be effective for many catalytic reactions. Herein the iridium-complex catalyzed asymmetric hydrogenation of 8-hydroxyquinoline …
Number of citations: 1 theses.lib.polyu.edu.hk
J Wu - 2003 - search.proquest.com
We have recently developed a chiral dipyridylphosphine ligand 2, 2′, 6, 6′-tetramethoxy-4, 4′-bis (diphenylphosphino)-3, 3′-bipyridine (P-Phos), which was found to be very …
Number of citations: 0 search.proquest.com
FY Kwong, L Qiu, WH Lam… - Advances in Organic …, 2005 - ingentaconnect.com
Catalysis plays a vital role in chemical transformation. The discovery of the Wilkinson catalyst, Rh(Ph3P)3Cl, for hydrogenation stimulated a lot of attempts to develop the …
Number of citations: 6 www.ingentaconnect.com

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